(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol is a sesquiterpene alkaloid isolated from the plant Nuphar japonicum DC. It is characterized by its unique structure, which includes a sesquiterpenic skeleton incorporated into 3-furyl substituted piperidines or quinolizidines . This compound has garnered interest due to its potential pharmacological properties, including antitumor, immunosuppressive, anti-inflammatory, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol can be synthesized through several steps involving catalytic reduction and chlorination. The initial compound, C15H23O2N, is isolated from Nuphar japonicum DC. and undergoes chlorination with thionyl chloride, followed by catalytic reduction using palladium-carbon . This process yields dihydronuphamine, deoxynupharidine, and allodeoxynupharidine .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the rhizomes of Nuphar japonicum DC. The extraction process typically includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized forms.
Reduction: Catalytic reduction to produce dihydronuphamine and deoxynupharidine.
Substitution: Chlorination with thionyl chloride.
Common Reagents and Conditions
Thionyl chloride: Used for chlorination.
Palladium-carbon: Employed in catalytic reduction.
Major Products Formed
- Dihydronuphamine
- Deoxynupharidine
- Allodeoxynupharidine
Scientific Research Applications
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol has a wide range of scientific research applications:
- Chemistry : Used as a model compound for studying sesquiterpene alkaloids and their chemical properties .
- Biology : Investigated for its potential biological activities, including antitumor and immunosuppressive effects .
- Medicine : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions .
- Industry : Utilized in the development of new pharmaceuticals and bioactive compounds .
Mechanism of Action
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol exerts its effects through various molecular targets and pathways. It is believed to interact with specific receptors and enzymes involved in cellular processes, leading to its pharmacological activities. The exact mechanism of action is still under investigation, but it is thought to involve modulation of immune responses and inhibition of tumor cell proliferation .
Comparison with Similar Compounds
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol is unique among sesquiterpene alkaloids due to its specific structure and pharmacological properties. Similar compounds include:
- Deoxynupharidine : Shares a similar sesquiterpenic skeleton but differs in its oxidation state .
- Nupharidine : Another sesquiterpene alkaloid with comparable biological activities .
This compound stands out due to its potent antitumor and immunosuppressive effects, making it a valuable compound for further research and development .
Properties
CAS No. |
1630-49-5 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-11(9-17)3-5-14-12(2)4-6-15(16-14)13-7-8-18-10-13/h3,7-8,10,12,14-17H,4-6,9H2,1-2H3/b11-3+/t12-,14+,15+/m1/s1 |
InChI Key |
VACAXMGPQVSASV-WUNAARAWSA-N |
SMILES |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
Isomeric SMILES |
C[C@@H]1CC[C@H](N[C@H]1C/C=C(\C)/CO)C2=COC=C2 |
Canonical SMILES |
CC1CCC(NC1CC=C(C)CO)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.